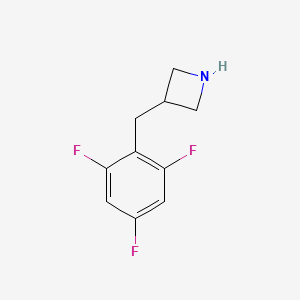

3-(2,4,6-Trifluorobenzyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F3N |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

3-[(2,4,6-trifluorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H10F3N/c11-7-2-9(12)8(10(13)3-7)1-6-4-14-5-6/h2-3,6,14H,1,4-5H2 |

InChI Key |

BARZIAFBUQIZMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CC2=C(C=C(C=C2F)F)F |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 3 2,4,6 Trifluorobenzyl Azetidine Scaffolds

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a significant degree of ring strain, estimated at approximately 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its chemical reactivity, making it more reactive than its five-membered analogue, pyrrolidine (B122466), but more stable and easier to handle than the three-membered aziridine (B145994) ring. rsc.org This unique balance of strain and stability allows for a variety of chemical transformations that can be triggered under specific reaction conditions. rsc.org

Mechanistic Investigations of Ring-Opening Reactions

The ring strain inherent in the azetidine scaffold makes it susceptible to ring-opening reactions under various conditions, particularly with nucleophiles or under acidic catalysis. magtech.com.cnnih.gov These reactions typically proceed via cleavage of the C-N bonds, as the strain release provides a strong thermodynamic driving force. rsc.orgbeilstein-journals.org

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn The regioselectivity of the nucleophilic attack is highly dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile. magtech.com.cn For the 3-(2,4,6-Trifluorobenzyl)azetidine scaffold, nucleophilic attack would be expected to occur at one of the unsubstituted carbon atoms (C2 or C4) adjacent to the nitrogen. The reaction often requires activation of the azetidine, typically by converting the nitrogen into a better leaving group, such as through quaternization to form an azetidinium salt, or by using a Lewis acid catalyst. magtech.com.cnnih.gov The ring-opening of azetidinium ions by nucleophiles generally occurs in a stereoselective and regioselective manner, following an SN2 mechanism. nih.gov

Acid-mediated ring-opening is another common pathway. nih.gov Protonation of the azetidine nitrogen increases the ring strain and activates the C-N bonds toward nucleophilic attack. nih.gov Studies on N-substituted azetidines have shown that decomposition can occur at low pH through an intramolecular ring-opening mechanism, highlighting the sensitivity of the ring to acidic conditions. nih.gov The rate of this decomposition is linked to the pKa of the azetidine nitrogen; a lower pKa can lead to greater stability under acidic conditions. nih.gov

The regioselectivity of these ring-opening reactions is governed by a combination of electronic and steric effects. magtech.com.cn

Electronic Effects : Electron-withdrawing groups on the ring can influence the site of nucleophilic attack. Nucleophiles tend to attack carbon atoms that can best stabilize a partial positive charge in the transition state. magtech.com.cn

Steric Effects : Bulky substituents can hinder the approach of a nucleophile, directing the attack to a less sterically crowded carbon atom. magtech.com.cn

| Substituent at C2/C4 | Nucleophile Type | Predominant Site of Attack | Controlling Factor |

| Aryl, Alkenyl, Acyl | Weak Nucleophiles | Substituted Carbon | Electronic Effect magtech.com.cn |

| Alkyl | Bulky/Strong Nucleophiles | Less Substituted Carbon | Steric Hindrance magtech.com.cn |

| (none) | Various Nucleophiles | C2 or C4 | SN2 Pathway |

Functionalization Reactions at the Azetidine Nitrogen and Carbon Atoms

The azetidine scaffold allows for functionalization at both the nitrogen and carbon atoms, providing a pathway to a diverse range of derivatives. rsc.org

Functionalization at the Azetidine Nitrogen: The nitrogen atom of the azetidine ring acts as a nucleophile and a base, allowing for a variety of functionalization reactions. Standard procedures such as N-alkylation, N-acylation, N-sulfonylation, and N-arylation (e.g., Buchwald-Hartwig coupling) are commonly employed. uni-muenchen.de For this compound, the secondary amine can be readily derivatized. For instance, chemoselective deprotection of a protecting group followed by substitution at the azetidine nitrogen is a viable strategy for late-stage modification. nih.govresearchgate.net

Functionalization at the Azetidine Carbon Atoms: Direct functionalization of the C-H bonds of the azetidine ring is more challenging but can be achieved through metallation. The presence of an N-protecting group, such as a Boc (tert-butoxycarbonyl) group, is often crucial for directing lithiation to the C2 position (α-lithiation). nih.govmdpi.com This lithiated intermediate can then be trapped with various electrophiles to introduce substituents at the C2 position. nih.gov Functionalization at the C3 position can be accomplished using precursors like N-Boc-3-iodoazetidine, which can undergo a lithium-iodine exchange to generate a C3-lithiated intermediate, subsequently reacting with electrophiles. acs.orguniba.it This approach allows for the synthesis of various 3-substituted azetidines. uni-muenchen.deacs.orguniba.it

| Position | Reaction Type | Reagents | Product Type |

| Nitrogen | N-Alkylation | Alkyl Halide, Base | N-Alkyl Azetidine |

| Nitrogen | N-Acylation | Acyl Chloride, Base | N-Acyl Azetidine |

| Nitrogen | N-Arylation | Aryl Halide, Pd catalyst | N-Aryl Azetidine uni-muenchen.de |

| Carbon (C2) | α-Lithiation/Trapping | n-BuLi/TMEDA, Electrophile | C2-Substituted Azetidine nih.gov |

| Carbon (C3) | Halogen-Metal Exchange | n-BuLi, Electrophile | C3-Substituted Azetidine acs.orguniba.it |

Ring Expansion and Rearrangement Processes of Azetidines

Driven by the release of ring strain, azetidines can undergo various rearrangement and ring expansion reactions to form more stable five- or six-membered rings, such as pyrrolidines or piperidines. magtech.com.cn One notable example is the Stevens rearrangement, which can occur under basic conditions. magtech.com.cn Photochemical reactions, such as the aza Paternò-Büchi reaction, represent a method for synthesizing azetidines, which can then potentially undergo further rearrangement. nih.govresearchgate.netnih.gov The specific pathways for rearrangement are highly dependent on the substituents present on the azetidine ring and the reaction conditions employed. While specific studies on this compound are not available, the general principles of azetidine chemistry suggest that such rearrangements could be induced thermally or photochemically. magtech.com.cnnih.govacs.org

Influence of the 2,4,6-Trifluorobenzyl Group on Molecular Reactivity

The 2,4,6-trifluorobenzyl substituent at the C3 position is expected to significantly modulate the reactivity of the azetidine ring through both electronic and steric effects.

Electronic Effects on Adjacent Functional Groups

The three fluorine atoms on the benzyl (B1604629) group are highly electronegative, exerting a strong electron-withdrawing effect through the sigma bonds (inductive effect). This effect will have several consequences for the reactivity of the this compound molecule.

Basicity of the Azetidine Nitrogen: The strong inductive electron-withdrawal by the trifluorobenzyl group will decrease the electron density on the azetidine nitrogen. This is expected to lower the basicity (pKa) of the nitrogen atom compared to an unsubstituted 3-benzylazetidine. A lower basicity can affect the nucleophilicity of the nitrogen and its propensity to be protonated under acidic conditions.

Reactivity of the Benzylic Position: The electron-withdrawing nature of the fluorine atoms will destabilize any potential carbocation formation at the benzylic carbon. This would likely slow down reactions that proceed through an SN1-type mechanism at this position. Conversely, the benzylic C-H bonds may be slightly activated toward deprotonation or radical abstraction.

| Substituent | σp Value | Electronic Effect |

| -H | 0.00 | Neutral |

| -CH3 | -0.17 | Electron-Donating |

| -OCH3 | -0.27 | Electron-Donating |

| -F | +0.06 | Weakly Electron-Withdrawing |

| -CF3 | +0.54 | Strongly Electron-Withdrawing |

| -NO2 | +0.78 | Strongly Electron-Withdrawing |

Data sourced from Hammett equation literature. wikipedia.orgscispace.comutexas.edu

Steric Considerations in Reaction Pathways

The 2,4,6-trifluorobenzyl group imposes significant steric hindrance due to the presence of fluorine atoms at both ortho positions of the benzene (B151609) ring. nih.gov This steric bulk can influence the accessibility of reagents to different parts of the molecule.

Approach to the Azetidine Ring: The bulky substituent at C3 may sterically hinder the approach of nucleophiles or other reagents to the azetidine ring itself, potentially influencing the rates and stereochemical outcomes of functionalization or ring-opening reactions. For electrophilic aromatic substitution reactions, bulky directing groups are known to favor substitution at the para position over the ortho position to minimize steric hindrance. youtube.com A similar principle applies here, where the approach of a reagent to the azetidine core may be directed away from the bulky substituent.

Reactions at the Azetidine Nitrogen: While the nitrogen is somewhat removed from the bulky group, the substituent may still influence the conformational equilibrium of the azetidine ring, which could, in turn, affect the accessibility of the nitrogen lone pair for reactions.

Reactions at the Benzylic Carbon: The ortho-fluorine atoms will significantly crowd the benzylic carbon, sterically impeding reactions that require nucleophilic attack at this center. This steric hindrance, combined with the adverse electronic effects, would make SN2 reactions at the benzylic position very difficult.

Derivatization Strategies for this compound

The synthetic versatility of the this compound scaffold allows for a range of chemical modifications. These transformations primarily target the secondary amine of the azetidine ring and the aromatic benzyl moiety. Such derivatizations are crucial for modulating the physicochemical and pharmacological properties of the molecule.

Amidation and Sulfonamidation Reactions of Azetidines

The secondary amine within the azetidine ring of this compound serves as a key handle for various functionalization reactions, most notably amidation and sulfonamidation. These reactions are fundamental in medicinal chemistry for introducing a diverse array of substituents that can influence biological activity, solubility, and metabolic stability.

Amidation Reactions

Amidation of the azetidine nitrogen typically involves its reaction with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, or with a carboxylic acid in the presence of a coupling agent. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Common coupling agents used for forming amide bonds with azetidines include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.

| Reagent Class | Specific Example | Product Type |

| Acyl Halides | Acetyl chloride | N-acetylazetidine |

| Acid Anhydrides | Acetic anhydride | N-acetylazetidine |

| Carboxylic Acids + Coupling Agents | Benzoic acid + EDC/HOBt | N-benzoylazetidine |

Sulfonamidation Reactions

Similarly, sulfonamidation involves the reaction of the azetidine nitrogen with a sulfonyl halide, typically a sulfonyl chloride, in the presence of a base. This reaction yields a sulfonamide linkage, which is a common functional group in many therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding.

The choice of base is important to neutralize the hydrogen chloride byproduct and facilitate the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine.

| Reagent | Base | Product Type |

| Methanesulfonyl chloride | Triethylamine | N-methanesulfonylazetidine |

| p-Toluenesulfonyl chloride | Pyridine | N-tosylazetidine |

| Benzenesulfonyl chloride | DIPEA | N-benzenesulfonylazetidine |

Further Chemical Modifications at the Benzyl Moiety

The 2,4,6-trifluorobenzyl group of the molecule presents opportunities for further chemical diversification, although the strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The presence of three fluorine atoms, which are strong electron-withdrawing groups, activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This is particularly true for positions ortho and para to the activating groups. In the case of the 2,4,6-trifluorobenzyl moiety, the fluorine atoms themselves can act as leaving groups when subjected to strong nucleophiles.

Potential nucleophiles for SNAr reactions on this scaffold include alkoxides, thiolates, and amines. The reaction conditions typically require elevated temperatures and a polar aprotic solvent.

| Nucleophile | Potential Product |

| Sodium methoxide | Substitution of one or more fluorine atoms with a methoxy group |

| Sodium thiophenoxide | Substitution of one or more fluorine atoms with a thiophenyl group |

| Pyrrolidine | Substitution of one or more fluorine atoms with a pyrrolidinyl group |

It is important to note that the regioselectivity of such substitutions can be influenced by the reaction conditions and the nature of the nucleophile.

Other Potential Modifications

While the trifluorinated ring is deactivated towards electrophilic aromatic substitution, other transformations could be envisaged. For instance, metal-catalyzed cross-coupling reactions might be possible at the C-F bonds, although this typically requires specialized catalytic systems. Furthermore, reactions involving the benzylic position are conceivable, but would need to be carefully designed to avoid competing reactions at the azetidine ring.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(2,4,6-Trifluorobenzyl)azetidine, providing detailed information about the hydrogen, carbon, nitrogen, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the azetidine (B1206935) ring, the protons would exhibit complex splitting patterns due to their diastereotopic nature. The benzylic protons, those on the carbon adjacent to the aromatic ring, would likely appear as a doublet. The protons on the trifluorophenyl ring would show characteristic splitting due to coupling with adjacent fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The azetidine ring carbons would appear in the aliphatic region of the spectrum. The benzylic carbon and the carbons of the trifluorophenyl ring would be observed in the aromatic region, with their chemical shifts influenced by the attached fluorine atoms.

¹⁵N NMR: Nitrogen-15 NMR, though less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift would be characteristic of a saturated heterocyclic amine. ipb.pt

¹⁹F NMR: Given the three fluorine atoms on the benzyl (B1604629) group, fluorine-19 NMR is an exceptionally powerful tool. nih.govslideshare.netnih.govyoutube.comnanalysis.com It provides distinct signals for each fluorine atom, and the coupling patterns between them (JFF coupling constants) can definitively establish their positions on the aromatic ring as 2, 4, and 6. The chemical shifts are highly sensitive to the electronic environment. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~3.6 | m | Azetidine CH₂ | |

| ¹H | ~2.3 | m | Azetidine CH | |

| ¹H | ~2.9 | d | Benzyl CH₂ | |

| ¹H | ~6.7 | t | Aromatic CH | |

| ¹³C | ~50-60 | Azetidine CH₂ | ||

| ¹³C | ~30-40 | Azetidine CH | ||

| ¹³C | ~30-40 | Benzyl CH₂ | ||

| ¹³C | ~160 (d, J=245) | C-F | ||

| ¹³C | ~98 (t, J=25) | C-H (ortho to 2 F) | ||

| ¹⁵N | ~25-55 | Azetidine N | ||

| ¹⁹F | -90 to -120 | Aromatic C-F |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound. heteroletters.org This technique can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₀F₃N).

Furthermore, by employing techniques such as Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID), the fragmentation pattern of the molecule can be analyzed. sapub.orgmiamioh.edulibretexts.orgnih.gov This provides valuable structural information by identifying characteristic fragment ions. Key fragmentation pathways would likely involve the cleavage of the bond between the azetidine ring and the benzyl group, leading to the formation of a tropylium-like ion (m/z 133) and an azetidine-containing fragment. Cleavage of the azetidine ring itself would also produce characteristic ions.

Interactive Data Table: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Fragment Ion | Description |

| 205.0765 | [M]⁺ | Molecular Ion |

| 133.0241 | [C₇H₄F₃]⁺ | 2,4,6-Trifluorobenzyl cation |

| 72.0524 | [C₄H₆N]⁺ | Azetidin-3-yl cation |

| 57.0578 | [C₃H₅N]⁺ | Azetidine ring fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretch of the secondary amine in the azetidine ring would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aliphatic and aromatic groups would be observed around 2850-3100 cm⁻¹. Strong C-F stretching bands, characteristic of the trifluorobenzyl group, would be prominent in the 1100-1400 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic ring and the C-F bonds would likely give rise to strong Raman signals.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2970 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-F Stretch | 1100-1400 | Moderate |

Chromatographic Techniques for Purity Assessment and Enantiomeric/Diastereomeric Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating stereoisomers if they exist.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine the purity of the compound. By using a suitable stationary phase and mobile phase, these techniques can separate the target compound from any impurities, starting materials, or byproducts. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity analysis.

Enantiomeric/Diastereomeric Separation: Since the 3-position of the azetidine ring is a stereocenter, this compound can exist as a pair of enantiomers. Chiral chromatography, a specialized form of HPLC or GC, is required to separate these enantiomers. acs.orgnih.gov This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This is crucial for applications where the biological activity is specific to one enantiomer.

Computational Chemistry and Theoretical Studies of 3 2,4,6 Trifluorobenzyl Azetidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. For 3-(2,4,6-Trifluorobenzyl)azetidine, DFT methods can be employed to model its electronic structure and forecast its reactivity.

Detailed research findings from DFT calculations, by analogy with studies on similar fluorobenzyl derivatives, suggest that the trifluorobenzyl group significantly influences the electronic landscape of the azetidine (B1206935) ring. bohrium.com The high electronegativity of the fluorine atoms creates a strong inductive effect, withdrawing electron density from the benzyl (B1604629) ring and, consequently, from the azetidine moiety. This electronic perturbation is reflected in the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is expected to be localized primarily on the azetidine nitrogen and the benzyl ring, while the LUMO is likely centered on the antibonding orbitals of the trifluorinated benzene (B151609) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity. bohrium.com

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide further quantitative measures of the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For this compound, the strong electron-withdrawing nature of the trifluorobenzyl group is predicted to result in a relatively high electronegativity and electrophilicity, suggesting it may act as an electrophile in certain reactions.

| Parameter | Predicted Trend for this compound | Rationale |

| HOMO-LUMO Gap | Moderate to Large | The electron-withdrawing trifluorobenzyl group stabilizes the LUMO, potentially leading to a larger gap and increased stability. bohrium.com |

| Electronegativity (χ) | High | The presence of three highly electronegative fluorine atoms increases the overall electron-accepting character of the molecule. |

| Chemical Hardness (η) | Moderate to High | A larger HOMO-LUMO gap correlates with greater chemical hardness, indicating resistance to changes in electron configuration. bohrium.com |

| Electrophilicity Index (ω) | High | The combination of high electronegativity and moderate to high hardness suggests a strong capacity to accept electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility and interactions with its environment over time. youtube.comnih.gov An MD simulation of this compound would reveal the accessible conformations of the molecule by solving Newton's equations of motion for its atoms. youtube.com

The primary focus of such simulations would be the rotational freedom around the C-C bond connecting the azetidine ring and the trifluorobenzyl group. The simulations would likely show that while there is rotation around this bond, certain staggered conformations are energetically preferred to minimize steric hindrance between the azetidine ring and the ortho-fluorine atoms of the benzyl ring.

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound. In a simulated condensed phase, such as a solution, the simulations would illustrate how the molecule interacts with solvent molecules and with other molecules of the same kind. The trifluorobenzyl group, with its partial positive charges on the carbon atoms bonded to fluorine and partial negative charges on the fluorine atoms, would be expected to engage in dipole-dipole interactions and potentially weak hydrogen bonds with suitable solvent molecules. The nitrogen atom of the azetidine ring, with its lone pair of electrons, is also a potential site for hydrogen bonding. nih.gov

| Interaction Type | Predicted Significance for this compound | Key Molecular Features Involved |

| Torsional Strain | Significant | Rotation around the C-C bond between the azetidine and benzyl moieties will be influenced by steric clashes. |

| Dipole-Dipole Interactions | High | The highly polarized C-F bonds in the trifluorobenzyl group create a strong molecular dipole moment. |

| Hydrogen Bonding (Acceptor) | Moderate | The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor. nih.gov |

| Hydrogen Bonding (Donor) | Low | The molecule lacks strong hydrogen bond donors. |

| van der Waals Forces | Moderate | These forces will contribute to the overall intermolecular interactions, particularly the packing in a solid state. |

Quantum Chemical Investigations of Ring Strain and Energetic Stability

The azetidine ring is a four-membered heterocycle and, as such, possesses significant ring strain, estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.org This strain arises from the deviation of the bond angles from the ideal tetrahedral angle of 109.5 degrees and from torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. Quantum chemical calculations, such as those employing high-level ab initio methods or DFT, can be used to precisely quantify this ring strain.

Theoretical calculations can compare the relative energies of different isomers of this compound and related compounds to assess its thermodynamic stability. For instance, the stability of the azetidine ring in this molecule can be compared to that in other substituted azetidines to understand the electronic effects of the trifluorobenzyl group on the ring's integrity. acs.orgnih.gov Studies on the decomposition pathways of aryl azetidines have shown that the stability can be influenced by the electronic nature of the aryl substituent. nih.gov

| Parameter | Typical Value for Azetidines | Predicted Influence of the Trifluorobenzyl Group |

| Ring Strain Energy | ~25.2-25.4 kcal/mol researchgate.netrsc.org | The substituent is unlikely to significantly alter the fundamental ring strain of the azetidine core. |

| Thermodynamic Stability | Moderate | The electron-withdrawing nature of the substituent may influence the stability towards certain decomposition pathways. nih.gov |

| Relative Energy | Dependent on Isomers | Calculations can determine the most stable isomeric form. |

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound in complex mixtures.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei can be calculated. acs.org The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, as the chemical shifts are highly sensitive to the local electronic environment. scholaris.ca Computational predictions can help in assigning the signals in the ¹⁹F NMR spectrum to the specific fluorine atoms in the 2, 4, and 6 positions of the benzyl ring. acs.org The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the azetidine ring protons and carbons, with their chemical shifts influenced by the anisotropic and electronic effects of the trifluorobenzyl group.

Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can then be compared with an experimental IR spectrum. Key predicted vibrational modes for this compound would include the C-F stretching vibrations in the aromatic ring, the C-H stretching and bending modes of the benzyl and azetidine rings, and the N-H stretching vibration of the azetidine ring.

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹⁹F NMR | Three distinct signals for the fluorine atoms at the 2, 4, and 6 positions of the benzyl ring, with chemical shifts sensitive to the local electronic environment. acs.orgscholaris.ca |

| ¹H NMR | Complex multiplets for the azetidine ring protons and the benzylic protons, with chemical shifts influenced by the neighboring trifluorobenzyl group. |

| ¹³C NMR | Characteristic signals for the carbons of the azetidine ring and the trifluorobenzyl group, with the aromatic carbons attached to fluorine showing characteristic splitting patterns in the proton-decoupled spectrum. |

| Infrared (IR) Spectroscopy | Strong absorption bands corresponding to C-F stretching vibrations, along with C-H and N-H stretching and bending modes. |

Synthetic Utility and Research Applications of 3 2,4,6 Trifluorobenzyl Azetidine As a Chemical Scaffold

Role as a Building Block in the Construction of Complex Chemical Architectures

The inherent ring strain of the azetidine (B1206935) core in 3-(2,4,6-trifluorobenzyl)azetidine makes it a reactive intermediate, amenable to various chemical transformations for the construction of more complex molecular frameworks. pageplace.demagtech.com.cn The trifluorobenzyl substituent further influences its reactivity and provides a handle for additional modifications.

Researchers have utilized this scaffold to synthesize a variety of more complex structures, including fused, bridged, and spirocyclic ring systems. nih.govnih.gov The synthesis of these intricate architectures often begins with the functionalization of the azetidine nitrogen, followed by subsequent ring-forming reactions. For instance, N-alkylation of the azetidine followed by ring-closing metathesis can lead to the formation of azetidine-fused eight-membered rings. nih.gov

Development of Chemical Libraries for Research Screening and Exploration of Chemical Space

The unique properties of this compound make it an ideal starting point for the generation of small molecule libraries for high-throughput screening. nih.gov These libraries, containing a diverse array of compounds based on the azetidine scaffold, are instrumental in the search for new drug leads and chemical probes.

The development of these libraries often employs diversity-oriented synthesis (DOS) strategies, which aim to create a wide range of structurally distinct molecules from a common starting material. nih.govcureffi.org By systematically modifying the this compound core, researchers can rapidly generate a large number of compounds, thereby increasing the chances of identifying molecules with desired biological activities. nih.gov

A key advantage of using this particular scaffold is the ability to produce libraries of compounds with favorable physicochemical properties for drug discovery, particularly for targeting the central nervous system (CNS). nih.gov The trifluorobenzyl group can enhance properties such as lipophilicity, which is often crucial for brain penetration. The resulting libraries can then be screened against various biological targets to identify novel hits for further optimization.

Applications in Diversity-Oriented Synthesis (DOS) for Novel Scaffold Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with novel and diverse molecular scaffolds. cureffi.org this compound serves as an excellent starting point for DOS due to the multiple reaction handles offered by the azetidine ring and the trifluorobenzyl group. nih.gov

Through a series of controlled chemical transformations, the initial scaffold can be elaborated into a variety of more complex and structurally diverse architectures. nih.gov This approach allows for the efficient generation of novel molecular frameworks that are not readily accessible through traditional synthetic methods. The resulting compounds can then be used to explore new areas of chemical biology and may lead to the discovery of molecules with unprecedented biological activities. cureffi.org

The trifluorinated phenyl moiety can also be exploited in DOS to introduce a specific element of diversity. The fluorine atoms can participate in unique non-covalent interactions, such as halogen bonding, which can influence the binding of the resulting molecules to their biological targets.

Utilization in Ligand Design for Asymmetric Catalysis Research

The rigid and well-defined three-dimensional structure of the azetidine ring makes this compound an attractive scaffold for the design of chiral ligands for asymmetric catalysis. ljmu.ac.uk By introducing appropriate functional groups onto the azetidine nitrogen and potentially modifying the trifluorobenzyl group, researchers can create ligands that can coordinate to a metal center and induce high levels of stereoselectivity in chemical reactions. pageplace.de

The development of new chiral ligands is crucial for the advancement of asymmetric synthesis, which is essential for the production of enantiomerically pure drugs and other fine chemicals. The use of azetidine-based ligands, including those derived from this compound, has shown promise in a variety of catalytic transformations.

For example, chiral amino azetidines have been successfully employed as ligands in copper-catalyzed Henry reactions, achieving high enantiomeric excesses. ljmu.ac.uk The trifluorobenzyl group in such ligands can play a role in tuning the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.

Precursor to Investigational Chemical Probes for Biological Systems Research

Chemical probes are essential tools for dissecting complex biological processes. nih.gov The unique properties of this compound make it a valuable precursor for the synthesis of such probes. nih.gov The trifluorobenzyl group can serve as a reporter group for techniques like 19F NMR spectroscopy, allowing for the non-invasive monitoring of the probe's interactions with its biological target.

Furthermore, the azetidine scaffold can be functionalized with various reactive groups or affinity tags to create probes for specific applications. nih.gov For example, a probe could be designed to covalently label a particular enzyme or to be captured by a specific protein for subsequent identification.

The development of novel chemical probes based on the this compound scaffold has the potential to provide new insights into a wide range of biological systems and to facilitate the discovery of new drug targets.

Challenges and Future Research Perspectives

Addressing Synthetic Difficulties in Highly Functionalized Azetidine (B1206935) Derivatives

The construction of the azetidine ring is inherently challenging due to significant ring strain, estimated to be around 25.4 kcal/mol. dovepress.com This strain makes the formation of the four-membered ring energetically less favorable compared to five- or six-membered rings. The introduction of a trifluorobenzyl group at the 3-position adds further complexity.

One of the primary difficulties lies in the regioselective synthesis. For instance, in the intramolecular cyclization of haloamines, a common route to azetidines, the presence of the bulky and electron-withdrawing trifluorobenzyl precursor can influence the reactivity and potentially lead to undesired side reactions or low yields. nih.gov The synthesis of polysubstituted azetidines often requires multi-step sequences and the use of pre-functionalized starting materials, which can be inefficient. researchgate.netrsc.org

Furthermore, the stability of the final compound can be a concern. While the azetidine ring is more stable than its three-membered counterpart, the aziridine (B145994), it is still susceptible to ring-opening reactions, especially when activated by certain substituents. dovepress.comrsc.org The electron-withdrawing nature of the trifluorophenyl group could potentially influence the reactivity of the azetidine nitrogen, although detailed studies on this specific aspect are limited.

Future research will likely focus on the development of more direct and efficient methods for the synthesis of such highly functionalized azetidines. This includes the exploration of novel catalysts and reaction conditions that can overcome the inherent activation barriers and provide high yields and selectivity. researchgate.net

Advancements in Sustainable and Green Synthesis Routes for Azetidine Production

Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant chemical waste. dovepress.com The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including fluorinated compounds. dovepress.comeurekalert.orgsciencedaily.com

For the synthesis of compounds like 3-(2,4,6-Trifluorobenzyl)azetidine, this translates to a search for more environmentally benign approaches. This includes the use of safer fluorinating agents and the development of catalytic processes that minimize waste. dovepress.com For instance, recent advancements have focused on replacing hazardous reagents like SbF₃ and HF with milder and more selective alternatives. dovepress.com

Flow chemistry is emerging as a powerful tool for the sustainable synthesis of heterocycles. eurekalert.org This technique allows for better control over reaction parameters, improved safety, and often higher yields compared to batch processes. The use of greener solvents, such as cyclopentyl methyl ether (CPME), in combination with flow chemistry, presents a promising avenue for the eco-friendly production of azetidine derivatives. eurekalert.org

Future research in this area will aim to develop fully continuous and sustainable processes for the synthesis of fluorinated azetidines, from starting materials to the final purified product, minimizing the environmental footprint of these valuable compounds. eurekalert.orgsciencedaily.com

Exploration of Novel Reactivity Patterns and Transformation Strategies for Azetidine Systems

The strained nature of the azetidine ring not only presents a synthetic challenge but also offers unique opportunities for chemical transformations. The ring can undergo a variety of strain-release reactions, leading to the formation of more complex molecular architectures. rsc.org

For a molecule like this compound, the interplay between the strained ring and the fluorinated substituent could lead to novel reactivity. For example, the azetidine nitrogen can act as a nucleophile, and its reactivity can be modulated by the protecting group on the nitrogen. The regioselectivity of ring-opening reactions can be influenced by the substituents on the ring. rsc.org

Researchers are exploring new ways to functionalize the azetidine ring post-synthesis. This includes late-stage functionalization, which is particularly valuable in drug discovery for the rapid generation of analogs. acs.org For instance, methods for the direct installation of azetidine rings onto existing molecules are being developed. magtech.com.cn

Future investigations will likely uncover new reaction pathways and transformation strategies that harness the unique reactivity of the azetidine ring in molecules like this compound, expanding their utility as building blocks in organic synthesis.

Integration with Automation and High-Throughput Synthesis Methodologies in Fluorinated Heterocycle Research

The synthesis and screening of compound libraries are crucial in the early stages of drug discovery. vapourtec.com Automation and high-throughput experimentation (HTE) are transforming this process by enabling the rapid synthesis and evaluation of a large number of compounds. youtube.comnih.gov

For fluorinated heterocycles like this compound, these technologies offer a way to efficiently explore the chemical space around this scaffold. Automated synthesis platforms can be used to generate libraries of analogs with variations in the substitution pattern of the benzyl (B1604629) ring or at other positions of the azetidine ring. acs.orgvapourtec.com

High-throughput screening methods can then be employed to quickly assess the biological activity of these compounds. nih.gov This integrated approach accelerates the identification of lead compounds with improved properties. The miniaturization of reactions using acoustic dispensing technology allows for synthesis on a nanomole scale, significantly reducing the amount of material and waste generated. nih.gov

The future of fluorinated heterocycle research will undoubtedly involve a greater integration of artificial intelligence (AI) for reaction planning, robotic automation for synthesis, and advanced analytical techniques for rapid characterization. youtube.com This will enable a more efficient and data-driven approach to the discovery of new bioactive molecules based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 3-(2,4,6-Trifluorobenzyl)azetidine?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. A key intermediate is 2,4,6-trifluorobenzyl bromide (CAS 151411-98-2), which reacts with azetidine derivatives. For example:

- Step 1: Prepare azetidine-3-methanol or a Boc-protected azetidine (e.g., 1-Boc-azetidine-3-carboxylic acid) .

- Step 2: Perform alkylation using 2,4,6-trifluorobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the trifluorobenzyl group .

- Step 3: Deprotect the Boc group using TFA or HCl to yield the final compound .

Key Considerations:

- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify signals for the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups) and trifluorobenzyl aromatic protons (δ ~6.5–7.2 ppm as multiplets due to fluorine coupling) .

- ¹⁹F NMR: Confirm the presence of three equivalent fluorine atoms (singlet at δ ~-110 ppm for para-fluorine and distinct meta-fluorine signals) .

- HRMS: Match the molecular ion peak to the exact mass of C₁₀H₁₀F₃N (theoretical m/z: 219.0774) .

Advanced Research Questions

Q. How can low yields in the alkylation step be addressed during synthesis?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .

- Temperature Control: Conduct reactions at 0–25°C to minimize decomposition .

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .

- Alternative Reagents: Replace NaH with milder bases like Cs₂CO₃ to reduce side reactions .

Q. How does fluorination impact the compound’s electronic and steric properties?

Methodological Answer: The 2,4,6-trifluorobenzyl group introduces:

Q. How to resolve contradictions in pharmacological data (e.g., receptor binding vs. functional activity)?

Methodological Answer: Discrepancies may arise from assay conditions or compound stability. Mitigation strategies:

- Binding Assays: Use radiolabeled ligands (e.g., [³H]CGS-21680 for adenosine A₂a receptors) to validate affinity .

- Functional Assays: Measure cAMP accumulation in cell lines (e.g., HEK293 transfected with A₂a receptors) to confirm antagonism .

- Stability Testing: Assess compound integrity in assay buffers via LC-MS to rule out degradation .

Q. What challenges arise in achieving regioselectivity during azetidine functionalization?

Methodological Answer: Regioselectivity is influenced by the azetidine ring’s strain and substituent positioning:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.